molecular formula C14H4Br2I2O2 B2615306 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione CAS No. 887127-69-7

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione

Cat. No.: B2615306
CAS No.: 887127-69-7
M. Wt: 617.801
InChI Key: TXQPVDMDSYXZQK-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form larger molecules through coupling reactions with other aromatic compounds.

Common reagents used in these reactions include hydrobromic acid, iodine, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2,7-diiodophenanthrene-9,10-dione involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is known to participate in redox reactions and can influence cellular processes through its reactive intermediates .

Comparison with Similar Compounds

Properties

IUPAC Name

3,6-dibromo-2,7-diiodophenanthrene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Br2I2O2/c15-9-1-5-6-2-10(16)12(18)4-8(6)14(20)13(19)7(5)3-11(9)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQPVDMDSYXZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C=C3C(=O)C(=O)C2=CC(=C1Br)I)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Br2I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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